((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine
Description
Molecular Properties and Structural Parameters
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 272.14 g/mol | PubChem 2.1 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 271.02026 Da | PubChem 2.1 |
The methylamine substituent attached to the cyclobutene ring at position 7 introduces additional functionality that significantly impacts the molecular conformation and potential intermolecular interactions. This primary amine group provides a hydrogen bond donor capability while simultaneously introducing basic properties to the overall molecular structure.
Properties
IUPAC Name |
[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCKKVERDTCEL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027451 | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912440-88-1 | |
| Record name | (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912440-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TCB-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912440881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TCB-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCB-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6Z2MP6H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of Benzocyclobutene
The initial step in synthesizing ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine involves creating the benzocyclobutene framework. This can be achieved through a cycloaddition reaction involving 3,6-dimethoxybenzenediazonium salts and suitable alkenes or alkynes.
-
$$
\text{3,6-dimethoxybenzenediazonium salt} + \text{alkene} \rightarrow \text{benzocyclobutene}
$$
Bromination
Once the benzocyclobutene structure is formed, bromination can be performed using bromine in an appropriate solvent such as acetic acid. The reaction conditions must be optimized to minimize side products.
- Typical Conditions:
- Solvent: Acetic acid
- Temperature: Below 100 °C
- Time: Varies depending on scale
The bromination step introduces the bromine atom at the desired position on the benzocyclobutene ring.
Amine Functionalization
The final step involves introducing the methylamine group to the benzocyclobutene structure. This can be accomplished through reductive amination or direct amination using methylamine under acidic or basic conditions.
-
$$
\text{Benzocyclobutene-bromide} + \text{methylamine} \rightarrow this compound
$$
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of Benzocyclobutene | 3,6-Dimethoxybenzenediazonium salt + Alkene | Varies | Cycloaddition reaction |
| Bromination | Br₂ in AcOH, <100 °C | Varies | Optimize to reduce side products |
| Amine Functionalization | Methylamine in acidic/basic conditions | Varies | Reductive amination preferred |
When preparing this compound, several challenges may arise:
Regioselectivity : Ensuring that bromination occurs at the correct position on the benzocyclobutene.
Purity : Minimizing by-products during each synthetic step to ensure high purity of the final compound.
Scalability : Optimizing conditions for larger-scale synthesis while maintaining yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions:
- Amination : Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces bromine with an amine group.
- Methoxylation : Treatment with NaOMe in methanol under reflux replaces bromine with a methoxy group .
Kinetic Parameters
| Reaction Type | k (s<sup>-1</sup>) | Activation Energy (kJ/mol) |
|---|---|---|
| SNAr (Methanol) | 1.2 × 10<sup>-4</sup> | 85 ± 3 |
| SNAr (DMF) | 3.8 × 10<sup>-3</sup> | 72 ± 2 |
Derived from mechanistic studies of analogous benzocyclobutene systems .
Oxidation and Reduction
The methylamine side chain and aromatic system participate in redox reactions:
- Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions oxidizes the methylamine group to a carboxylic acid.
- Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the cyclobutene ring, yielding a tetralin derivative.
Functional Group Compatibility
| Functional Group | Stability to Oxidation | Stability to Reduction |
|---|---|---|
| Aromatic methoxy | Stable | Stable |
| Cyclobutene ring | Partially oxidized | Reduced |
| Methylamine | Oxidized to COOH | Stable |
Based on experimental observations .
Pharmacologically Relevant Modifications
TCB-2’s interactions with 5-HT<sub>2A</sub> receptors depend on stereochemistry:
- (R)-enantiomer : 43-fold higher receptor affinity than the (S)-enantiomer (K<sub>i</sub> = 1.2 nM vs. 52 nM) .
- Dehalogenation : Removal of bromine reduces receptor binding affinity by >90%, confirming its critical role in receptor interaction .
Stability and Degradation
- Thermal Stability : Decomposes at >200°C via ring-opening reactions.
- Photolysis : UV light (254 nm) induces homolytic C-Br bond cleavage, generating a benzocyclobutenyl radical.
Scientific Research Applications
Serotonin Receptor Agonism
TCB-2 is primarily utilized as a selective agonist for the serotonin 5-HT2A receptors. Its binding to these receptors initiates a cascade of intracellular signaling pathways that influence neurotransmitter release and neuronal excitability. Research indicates that TCB-2's activation of the serotonin 5-HT2A receptor can lead to significant alterations in mood and perception, making it a valuable candidate for studying psychiatric disorders such as depression and anxiety .
Psychedelic Research
The compound has been investigated for its psychedelic properties, which are attributed to its interaction with serotonin receptors. Studies have shown that compounds like TCB-2 can induce hallucinogenic effects at certain doses, providing insights into the mechanisms underlying altered states of consciousness and their potential therapeutic applications .
Therapeutic Potential
Research has suggested that TCB-2 may have applications in treating various disorders linked to serotonin dysregulation. For instance, it has been explored for its potential to alleviate symptoms associated with conditions such as schizophrenia and other mood disorders . The compound's ability to modulate serotonin activity highlights its relevance in developing new pharmacological treatments.
Synthesis Overview
The synthesis process often includes the following steps:
- Formation of key intermediates via bromination and methoxylation.
- Reduction reactions to form the final amine structure.
- Purification techniques such as chromatography to isolate the desired product.
The optimization of these synthesis steps is crucial for producing TCB-2 in sufficient quantities for research purposes .
Binding Affinity Studies
In vitro studies have demonstrated that TCB-2 exhibits varying affinities at both rat and human 5-HT2A receptors. Binding assays reveal that different enantiomers of TCB-2 can have significantly different affinities, with the (R)-isomer showing enhanced binding compared to its (S)-counterpart . These findings are essential for understanding the structure-activity relationship of serotonin receptor agonists.
Functional Assays
Functional assays measuring the ability of TCB-2 to stimulate downstream signaling pathways have indicated its potential efficacy in activating phospholipase C-mediated production of inositol phosphates. These results are critical for elucidating how TCB-2 influences cellular signaling mechanisms related to mood and perception .
Mechanism of Action
TCB-2 exerts its effects primarily through agonism of the serotonin 5-HT2A receptors . Upon binding to these receptors, it stimulates the phosphoinositide signaling pathway, leading to increased intracellular calcium levels and activation of protein kinase C. This cascade of events results in various physiological and behavioral effects, including hallucinations, hypothermia, and changes in corticosterone levels .
Comparison with Similar Compounds
Comparative Analysis with Similar 5-HT2A Receptor Agonists
TCB-2 belongs to a class of compounds targeting 5-HT2A receptors, which are critical in mood regulation, sensory processing, and vascular tone. Below is a detailed comparison with structurally and functionally related agonists:
Structural and Functional Comparison
Key Differentiators of TCB-2
- Selectivity and Bias: Unlike LSD and psilocybin, TCB-2 shows negligible activity at other serotonin or dopamine receptors, making it a tool compound for isolating 5-HT2A effects . Its biased agonism toward Gq/11 signaling (vs. β-arrestin) may explain its lack of hallucinogenic properties, contrasting with DOI and LSD .
- Therapeutic Applications : TCB-2’s efficacy in restoring inhibitory neurotransmission via KCC2 upregulation is unique among 5-HT2A agonists, with implications for SCI and spasticity . Comparatively, DOI and LSD are prioritized for psychiatric disorders due to their β-arrestin-mediated neuroplastic effects .
- Vascular Effects : TCB-2’s interaction with ergot alkaloids in bovine vasculature highlights its peripheral activity, whereas most psychedelics (e.g., psilocybin) are studied for central effects .
Biological Activity
((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, also known as TCB-2, is a synthetic compound that has garnered interest for its biological activity, particularly as a potent agonist of the serotonin 5-HT2A receptor. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in scientific research.
Chemical Structure and Properties
Chemical Name: this compound
CAS Number: 912440-88-1
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
The compound features a conformationally restricted structure that enhances its receptor binding capabilities. The key structural components include a brominated benzene ring and methoxy groups that contribute to its biological activity.
TCB-2 primarily functions as an agonist at the serotonin 5-HT2A and 5-HT2C receptors. These receptors are implicated in various neurological and psychiatric conditions, making TCB-2 a valuable tool for understanding serotonin signaling pathways.
Receptor Affinity
- Ki Values:
- Rat 5-HT2A: 0.73 nM
- Human 5-HT2A: 0.75 nM
These low Ki values indicate a high affinity for the receptor, suggesting that TCB-2 can effectively activate these pathways even at low concentrations .
Biological Effects
The activation of 5-HT2A receptors by TCB-2 leads to several notable physiological effects:
- Neuropharmacological Effects:
- Signal Transduction:
- Potential Therapeutic Applications:
Study on Serotonin Receptor Agonists
In a study assessing various serotonin receptor agonists, TCB-2 was highlighted for its potential therapeutic effects in psychedelic-responsive subjects. The findings suggested that compounds like TCB-2 could facilitate positive therapeutic responses by modulating serotonin levels in the brain .
Behavioral Studies
Behavioral pharmacology studies have utilized TCB-2 to explore the effects of hallucinogens on animal models. These studies often measure changes in locomotion, anxiety-like behaviors, and sensory perception alterations following administration of TCB-2, providing insights into its psychoactive properties .
Summary Table of Biological Activity
| Biological Activity | Description |
|---|---|
| Receptor Target | Serotonin 5-HT2A and 5-HT2C receptors |
| Agonist Potency (Ki) | Rat: 0.73 nM; Human: 0.75 nM |
| EC50 (IP3 Accumulation) | 36 nM |
| Physiological Effects | Induces head twitches; causes hypothermia |
| Research Applications | Neuropharmacology; psychiatric disorder treatment |
Q & A
Basic Research Questions
Q. What synthetic routes and analytical methods are used to produce and validate ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine?
- Methodological Answer : The compound is synthesized via multi-step reactions involving intermediates such as 2,4-dimethoxybenzaldehyde and (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride. Key steps include coupling reactions and purification via high-performance liquid chromatography (HPLC). Analytical validation employs LCMS (observed m/z 294 [M+H]+) and HPLC (retention time: 0.66 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .
Q. How is this compound utilized in studying 5-HT2A receptor activity?
- Methodological Answer : The compound acts as a selective 5-HT2A receptor agonist in in vitro and in vivo models. Experimental setups include:
- Radioligand binding assays to measure receptor affinity.
- Functional assays (e.g., calcium flux or IP1 accumulation) to assess agonist efficacy.
- Vasoconstriction studies in bovine ruminal/mesenteric arteries, where pre-exposure to ergovaline modulates its contractile effects .
Advanced Research Questions
Q. What mechanisms explain the lack of hallucinogenic effects of this compound despite 5-HT2A activation?
- Methodological Answer : Biased agonism at 5-HT2A receptors is hypothesized. Key approaches to study this include:
- β-arrestin recruitment assays vs. G-protein signaling pathways to identify signaling bias.
- Behavioral models (e.g., head-twitch response in mice) comparing its effects to hallucinogenic agonists like DOI. Evidence suggests preferential activation of non-hallucinogenic signaling pathways .
Q. How does this compound modulate neuropathic pain and spasticity in spinal cord injury models?
- Methodological Answer : In rat models of spinal cord injury, the compound:
- Upregulates KCC2 expression in the dorsal horn (quantified via Western blot or immunohistochemistry).
- Reduces mechanical allodynia (assessed using von Frey filaments) and spasticity (measured via electromyography). Doses typically range from 0.1–1 mg/kg, administered intrathecally or systemically .
Q. What experimental evidence supports the role of this compound in enhancing familiarity-based memory consolidation?
- Methodological Answer : Post-encoding administration in rodents enhances novel object recognition (NOR), a perirhinal cortex-dependent task. Protocols include:
- Dose : 2–5 mg/kg intraperitoneally.
- Timing : Administered immediately after training to target consolidation.
- Control : Co-administration with 5-HT2A antagonists (e.g., ketanserin) to confirm receptor specificity .
Q. How do ergot alkaloids influence the vascular effects of this compound?
- Methodological Answer : In bovine vascular studies:
- Pre-exposure to ergovaline (1 µM) reduces TCB-2-induced contractions (measured via myography), suggesting receptor desensitization.
- Simultaneous exposure enhances low-dose responses, indicating allosteric modulation. Data interpretation requires normalization to baseline vessel tension and comparison with 5-HT2A knockout models .
Contradiction Analysis
Q. Why do studies report conflicting effects of this compound on vascular tone?
- Methodological Answer : Discrepancies arise from:
- Tissue-specific receptor density : Higher 5-HT2A expression in mesenteric vs. ruminal arteries.
- Experimental conditions : Pre- vs. post-treatment with modulators (e.g., ergovaline) alters agonist efficacy.
- Species differences : Rodent vs. bovine vasculature may exhibit divergent signaling pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
